molecular formula C15H12O4 B7966152 2-(3-Methoxybenzoyl)benzoic acid CAS No. 2159-36-6

2-(3-Methoxybenzoyl)benzoic acid

Cat. No.: B7966152
CAS No.: 2159-36-6
M. Wt: 256.25 g/mol
InChI Key: HYIUJFPCYPAQBT-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid, where a methoxybenzoyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzoyl)benzoic acid can be achieved through several methods. One common method involves the reaction of 3-methoxybenzoyl chloride with lithium salt of 2-carboxyphenyl. The reaction is typically carried out in tetrahydrofuran at -100°C, followed by warming to 25°C over four hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-(3-Methoxybenzoyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo various transformations, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • m-Anisic acid
  • m-Methoxybenzoic acid

Comparison: 2-(3-Methoxybenzoyl)benzoic acid is unique due to the presence of both a methoxy group and a benzoyl group, which confer distinct chemical properties. Compared to similar compounds like 3-methoxybenzoic acid, it has enhanced reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-(3-methoxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIUJFPCYPAQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318985
Record name MLS003170923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159-36-6
Record name MLS003170923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003170923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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